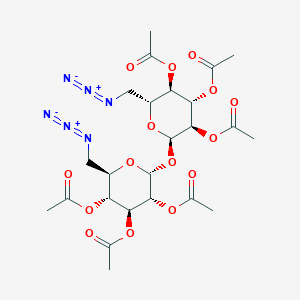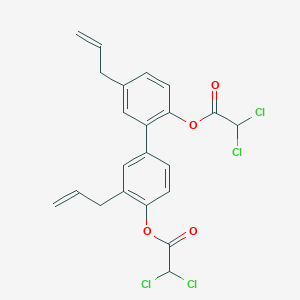
1,1'-Oxybis(6-azido-1,6-dideoxy-alpha-D-glucopyranose 2,3,4-triacetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Oxybis(6-azido-1,6-dideoxy-alpha-D-glucopyranose 2,3,4-triacetate) is a complex organic compound that belongs to the class of azido sugars. This compound is characterized by the presence of azido groups attached to a glucopyranose ring, which is further modified by acetylation. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Oxybis(6-azido-1,6-dideoxy-alpha-D-glucopyranose 2,3,4-triacetate) typically involves multiple steps, starting from readily available sugar derivatives. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranose ring are protected using acetylation to form triacetate derivatives.
Introduction of Azido Groups: The protected sugar is then subjected to azidation reactions, where azido groups are introduced at specific positions on the glucopyranose ring.
Formation of the Oxybis Linkage: The final step involves the formation of the oxybis linkage, connecting two glucopyranose units through an oxygen bridge.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Oxybis(6-azido-1,6-dideoxy-alpha-D-glucopyranose 2,3,4-triacetate) undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, reduced amine derivatives, and oxidized sugar derivatives.
Applications De Recherche Scientifique
1,1’-Oxybis(6-azido-1,6-dideoxy-alpha-D-glucopyranose 2,3,4-triacetate) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of carbohydrate-protein interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other bioactive molecules.
Mécanisme D'action
The mechanism of action of 1,1’-Oxybis(6-azido-1,6-dideoxy-alpha-D-glucopyranose 2,3,4-triacetate) involves its interaction with specific molecular targets, such as enzymes or receptors. The azido groups can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in various biochemical applications, including labeling and detection of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Oxybis(6-amino-1,6-dideoxy-alpha-D-glucopyranose 2,3,4-triacetate): Similar structure but with amino groups instead of azido groups.
1,1’-Oxybis(6-chloro-1,6-dideoxy-alpha-D-glucopyranose 2,3,4-triacetate): Contains chloro groups instead of azido groups.
1,1’-Oxybis(6-hydroxy-1,6-dideoxy-alpha-D-glucopyranose 2,3,4-triacetate): Hydroxyl groups replace the azido groups.
Uniqueness
1,1’-Oxybis(6-azido-1,6-dideoxy-alpha-D-glucopyranose 2,3,4-triacetate) is unique due to the presence of azido groups, which confer distinct reactivity and versatility in chemical synthesis and biochemical applications. The azido groups enable the compound to participate in click chemistry, making it valuable for various research and industrial purposes.
Propriétés
IUPAC Name |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(azidomethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(azidomethyl)oxan-2-yl]oxyoxan-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O15/c1-9(31)37-17-15(7-27-29-25)43-23(21(41-13(5)35)19(17)39-11(3)33)45-24-22(42-14(6)36)20(40-12(4)34)18(38-10(2)32)16(44-24)8-28-30-26/h15-24H,7-8H2,1-6H3/t15-,16-,17-,18-,19+,20+,21-,22-,23-,24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOXHUUFWNGYEN-FXPCSOOLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)CN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-3H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-3H-purin-6-one;azane](/img/structure/B8198321.png)
![2',7'-Difluoro-3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B8198335.png)

![N'-(3-bromo-4-fluorophenyl)-4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethylamino]-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B8198341.png)



![(3aR,5R,6S,6aR)-5-((R)-2-((tert-butyldimethylsilyl)oxy)-1-hydroxyethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B8198374.png)

![[(2S,3S,4R,5S,6S)-4,5-diacetyloxy-2-methyl-6-(4-methylphenyl)sulfanyloxan-3-yl] acetate](/img/structure/B8198386.png)
![(1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B8198403.png)

